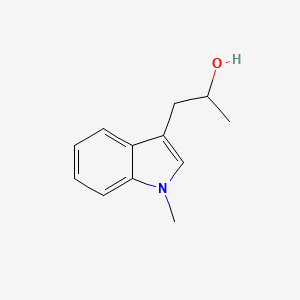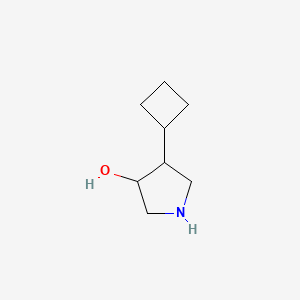
4-Cyclobutylpyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclobutylpyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring substituted with a cyclobutyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring with high regio- and stereoselectivity . Subsequent functionalization steps introduce the cyclobutyl and hydroxyl groups under controlled conditions.
Industrial Production Methods
Industrial production of 4-Cyclobutylpyrrolidin-3-ol may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
4-Cyclobutylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the cyclobutyl ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups .
科学研究应用
4-Cyclobutylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.
作用机制
The mechanism of action of 4-Cyclobutylpyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to specific sites, influencing biological pathways and processes. Molecular docking studies have shown that the compound can interact with proteins involved in various cellular functions .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler analog without the cyclobutyl and hydroxyl groups.
Cyclobutylamine: Contains the cyclobutyl group but lacks the pyrrolidine ring.
Prolinol: Features a hydroxyl group on a pyrrolidine ring but lacks the cyclobutyl group.
Uniqueness
4-Cyclobutylpyrrolidin-3-ol is unique due to the combination of the cyclobutyl and hydroxyl groups on the pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
4-cyclobutylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H15NO/c10-8-5-9-4-7(8)6-2-1-3-6/h6-10H,1-5H2 |
InChI 键 |
NQKCGRRUROQNKH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2CNCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine](/img/structure/B13533071.png)
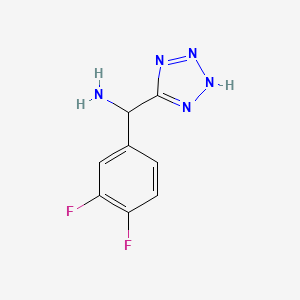
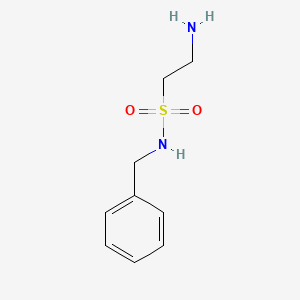
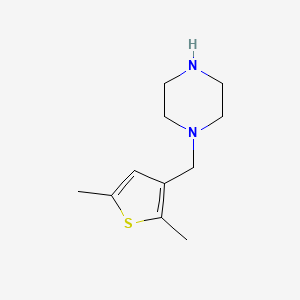
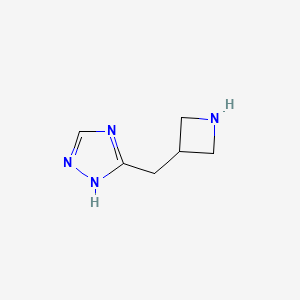
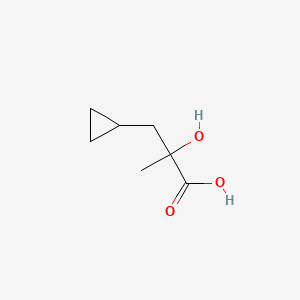
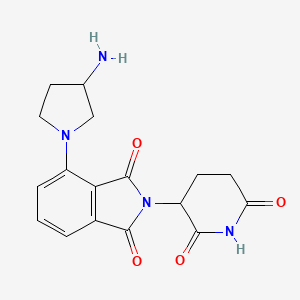
![1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine](/img/structure/B13533135.png)
![4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane](/img/structure/B13533144.png)
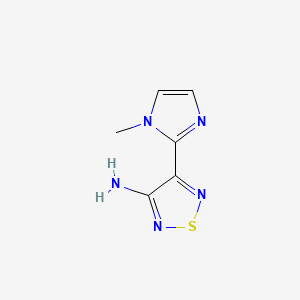
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13533164.png)

